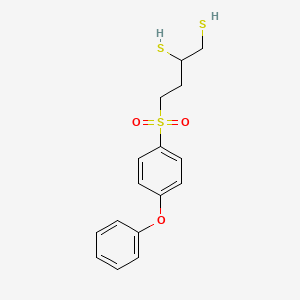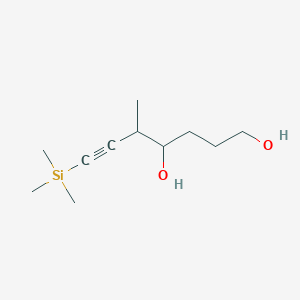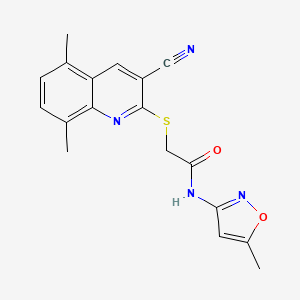
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This particular compound features a phenoxyphenyl group and a dimercaptobutyl group attached to the sulfone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone typically involves the following steps:
Formation of the Phenoxyphenyl Group: The phenoxyphenyl group can be synthesized through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene in the presence of a base.
Attachment of the Dimercaptobutyl Group: The dimercaptobutyl group can be introduced through a thiol-ene reaction, where a butene derivative reacts with thiol groups under radical initiation conditions.
Formation of the Sulfone: The final step involves the oxidation of a sulfide intermediate to form the sulfone. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents, halogens, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 4-Phenoxyphenyl Sulfone
- 4-Chlorophenyl 4-Phenoxyphenyl Sulfone
- 4-Methylphenyl 4-Phenoxyphenyl Sulfone
Comparison
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone is unique due to the presence of the dimercaptobutyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
433217-56-2 |
|---|---|
Molecular Formula |
C16H18O3S3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-(4-phenoxyphenyl)sulfonylbutane-1,2-dithiol |
InChI |
InChI=1S/C16H18O3S3/c17-22(18,11-10-15(21)12-20)16-8-6-14(7-9-16)19-13-4-2-1-3-5-13/h1-9,15,20-21H,10-12H2 |
InChI Key |
VALKNOMNTXYCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCC(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)

![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)

![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)


![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)

